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Compound of Interest

Compound Name: Peramivir

Cat. No.: B1663781

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of the antiviral drug peramivir
in complex with influenza neuraminidase. It consolidates crystallographic data, quantitative
binding information, and detailed experimental methodologies to serve as a comprehensive
resource for researchers in virology and drug development.

Introduction to Peramivir and Neuraminidase

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of progeny
virions from infected host cells, thereby promoting the spread of infection.[1] It functions by
cleaving terminal sialic acid residues from glycoconjugates on the surface of infected cells.[1]
The active site of the neuraminidase enzyme is highly conserved across influenza A and B
viruses, making it an attractive target for antiviral drugs.[1]

Peramivir is a potent, intravenously administered neuraminidase inhibitor.[2] It is a
cyclopentane analogue designed to mimic the transition state of the sialic acid substrate,
binding tightly to the NA active site and preventing its enzymatic action.[1] This inhibition leads
to the aggregation of newly formed virus particles on the cell surface, limiting the spread of the
infection. The unique chemical structure of peramivir, particularly its C4-guanidino group and
hydrophobic side chain, allows for strong interactions with the hydrophilic pockets of the
neuraminidase active site, resulting in a slow dissociation rate.
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Quantitative Binding Data

The efficacy of peramivir is underscored by its low nanomolar to sub-nanomolar inhibitory
concentrations (IC50) against a wide range of influenza A and B strains. The following tables
summarize key crystallographic data and in vitro inhibitory activities of peramivir against
various neuraminidase subtypes.

Table 1: Crystallographic Data for Peramivir-Neuraminidase Complexes

Neuraminid .
Influenza Resolution R-Value R-Value
PDB ID ) ase
Strain (A) Work Free
Subtype
Influenza A
virus
4AMWV ) H7N9 2.00 0.148 0.177
(A/Anhui/1/20
13)
Influenza A
2HTU ] N8 2.20 0.222 0.286
VIrus

Table 2: In Vitro Inhibitory Activity of Peramivir against Influenza Neuraminidase

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1663781?utm_src=pdf-body
https://www.benchchem.com/product/b1663781?utm_src=pdf-body
https://www.benchchem.com/product/b1663781?utm_src=pdf-body
https://www.benchchem.com/product/b1663781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Influenza Virus  Neuraminidase
. Assay Type IC50 (nM) Reference
Strain Subtype

0.62-1.78
Fluorescence- )
A(HIN1)pdmO09 N1 (Geometric Mean
based NI assay )
Ratio)

0.73-1.35
Fluorescence- )
A(H3N2) N2 (Geometric Mean
based NI assay )
Ratio)

0.48-1.12
Fluorescence- )
Influenza B - (Geometric Mean
based NI assay )
Ratio)

Fluorescence- 0.09-0.21
HPAI A(H5N1) N1 )
based NI assay (Median)

Structural Insights into Peramivir Binding

The crystal structure of peramivir bound to neuraminidase reveals the molecular basis for its
potent inhibitory activity. Peramivir occupies the active site of the enzyme, which is composed
of highly conserved catalytic and framework residues.

Key interactions involve:

e Guanidino Group: The C4-guanidino group of peramivir forms stable hydrogen bonds and
electrostatic interactions with the acidic residues E119, D151, and E227.

o Carboxylate Group: The carboxylate moiety interacts with the highly conserved arginine triad
(R118, R292, and R371).

» Hydrophobic Side Chain: The hydrophobic pentyl side chain makes favorable contacts within
a hydrophobic pocket of the active site.

These extensive interactions anchor peramivir firmly within the active site, leading to its slow
dissociation and prolonged inhibition of the enzyme.
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Experimental Protocols
Crystallization of the Peramivir-Neuraminidase Complex

This protocol is a representative method synthesized from common protein crystallization

techniques and details from relevant PDB depositions.

1. Protein Expression and Purification:

The neuraminidase head domain is typically expressed in an insect cell system (e.g.,
Spodoptera frugiperda) using a baculovirus vector.

The expressed protein is purified from the cell culture supernatant using a combination of
affinity, ion-exchange, and size-exclusion chromatography.

Protein purity should be >95% as assessed by SDS-PAGE, and the protein should be
concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCI pH 8.0, 150 mM
NacCl).

. Co-crystallization using Hanging Drop Vapor Diffusion:

Crystals are grown at a constant temperature (e.g., 293 K).

The protein solution is incubated with a 5-10 fold molar excess of peramivir for at least 1
hour on ice prior to setting up crystallization trials.

A 1 pL drop of the protein-peramivir complex is mixed with 1 pL of the reservoir solution on
a siliconized coverslip.

The coverslip is inverted and sealed over a well containing 500 pL of the reservoir solution. A
typical reservoir solution contains a precipitant such as 1.6 M ammonium sulfate, and a
buffer, for example, 0.1 M MES pH 6.5.

Crystals typically appear within a few days to a week.

X-ray Diffraction Data Collection and Structure
Refinement

1. Crystal Harvesting and Cryo-protection:

Crystals are carefully looped from the drop and briefly soaked in a cryo-protectant solution to
prevent ice formation during data collection at cryogenic temperatures. The cryo-protectant is
often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

The cryo-protected crystal is then flash-cooled in liquid nitrogen.
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2. Data Collection:

o X-ray diffraction data are collected at a synchrotron source on a suitable detector.
o A complete dataset is obtained by rotating the crystal in the X-ray beam.

3. Structure Determination and Refinement:

e The structure is typically solved by molecular replacement using a previously determined
neuraminidase structure as a search model.

» The initial model is refined against the collected diffraction data using software such as
REFMAC. Manual model building and correction are performed using programs like COOT.

» Water molecules are added, and the final model is validated for its geometric quality and fit
to the electron density map.

Neuraminidase Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the 50% inhibitory
concentration (IC50) of peramivir.

1. Reagents and Materials:

o Purified neuraminidase enzyme

e Peramivir stock solution

o Fluorescent substrate: 2'-(4-methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA)
o Assay buffer (e.g., 33 mM MES pH 6.5, 4 mM CacCl2)

o Stop solution (e.g., 0.1 M glycine-NaOH pH 10.2)

o 96-well black microplates

o Fluorescence plate reader

2. Assay Procedure:

o Prepare serial dilutions of peramivir in the assay buffer.

¢ In a 96-well plate, add the diluted peramivir solutions and a fixed concentration of the
neuraminidase enzyme. Include controls for no inhibitor (100% activity) and no enzyme
(background).

¢ Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

e Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

¢ Incubate the plate at 37°C for 60 minutes.

« Stop the reaction by adding the stop solution.
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e Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with
excitation at ~365 nm and emission at ~450 nm.

3. Data Analysis:

¢ Subtract the background fluorescence from all readings.

+ Calculate the percentage of neuraminidase inhibition for each peramivir concentration
relative to the no-inhibitor control.

+ Plot the percentage inhibition against the logarithm of the peramivir concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key interactions and experimental workflow.
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Caption: Peramivir's key functional groups and their interactions within the neuraminidase
active site.
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Caption: Experimental workflow for determining the crystal structure of the peramivir-
neuraminidase complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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